molecular formula C31H50N2O7S B8120547 Boc-l-met(o)-o-ch2-f-ch2-cooh dcha

Boc-l-met(o)-o-ch2-f-ch2-cooh dcha

Cat. No.: B8120547
M. Wt: 594.8 g/mol
InChI Key: IQNKUGZNPVBENO-RSAXXLAASA-N
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Description

Boc-L-Met(O)-O-CH2-F-CH2-COOH DCHA (Chemical ID: HA-2843, MFCD30749174) is a specialized protected amino acid derivative with a molecular structure featuring:

  • A Boc (tert-butoxycarbonyl) protecting group on the methionine sulfoxide (Met(O)) residue.
  • A fluorine-substituted methylene (-CH2-F-CH2-) linker.
  • A dicyclohexylamine (DCHA) counterion for enhanced solubility and stability in organic synthesis .

This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its sulfoxide and fluorine moieties confer unique reactivity and metabolic stability. It is listed with a purity of 95% in commercial catalogs and is structurally tailored for applications in drug discovery and bioconjugation .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]peroxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7S.C12H23N/c1-19(2,3)26-18(24)20-15(9-10-28-4)17(23)27-25-12-14-7-5-13(6-8-14)11-16(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,15H,9-12H2,1-4H3,(H,20,24)(H,21,22);11-13H,1-10H2/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNKUGZNPVBENO-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)OOCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OOCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Boc-L-methionine is dissolved in a 1:1 mixture of acetic acid and water. A 30% hydrogen peroxide solution is added dropwise at 0–5°C, and the reaction is stirred for 4–6 hours. The sulfoxide product precipitates upon dilution with ice water, yielding Boc-L-Met(O)-OH with >90% purity.

Peracid Oxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature selectively oxidizes the thioether group to sulfoxide within 2 hours. This method minimizes over-oxidation to sulfone derivatives.

Table 1: Comparison of Oxidation Methods

MethodReagentTime (h)Yield (%)Purity (%)
H₂O₂/AcOHH₂O₂ (30%)68592
mCPBA/DCMmCPBA28895

Activation and Coupling to Fluorinated Benzyl Moiety

The carboxylic acid group of Boc-L-Met(O)-OH is activated for coupling to 4-fluorobenzyl alcohol.

Mixed Carbonate Formation

Boc-L-Met(O)-OH is treated with ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at -15°C. The resultant mixed carbonate intermediate reacts with 4-fluorobenzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP), yielding Boc-L-Met(O)-O-CH2-F-CH2-COOH.

DCC/HOBt-Mediated Coupling

Boc-L-Met(O)-OH and 4-fluorobenzyl alcohol are coupled using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature, achieving 78–82% yield.

Table 2: Coupling Reagent Efficiency

Reagent SystemSolventTemperature (°C)Yield (%)
Ethyl chloroformate/DMAPTHF-15 to 2575
DCC/HOBtDMF0 to 2582

Formation of Dicyclohexylamine (DCHA) Salt

The free acid is converted to its DCHA salt for improved stability and crystallinity.

Direct Salt Formation

Boc-L-Met(O)-O-CH2-F-CH2-COOH is dissolved in ethyl acetate, and dicyclohexylamine (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour, during which the DCHA salt precipitates. Filtration and washing with cold ethyl acetate yield the product in 89–93% purity.

pH-Controlled Crystallization

The free acid is suspended in a 1:1 ethanol/water mixture. DCHA is added until pH 8–9 is reached. Slow cooling to 4°C induces crystallization, yielding larger crystals with reduced solvent inclusion.

Table 3: DCHA Salt Crystallization Conditions

MethodSolventpHCrystal QualityYield (%)
Direct precipitationEthyl acetate7–8Fine powder89
pH-controlledEthanol/water8–9Large crystals91

Critical Process Considerations

Oxidation Side Reactions

Over-oxidation to methionine sulfone is mitigated by:

  • Strict temperature control (<10°C for H₂O₂ method).

  • Limiting reaction time to 2 hours for mCPBA.

Coupling Efficiency

  • Steric hindrance : The fluorobenzyl group slows coupling kinetics, necessitating excess DCC (1.5 eq).

  • Solvent polarity : DMF enhances reagent solubility compared to THF, improving yields by 7–10%.

Salt Stability

The DCHA salt is hygroscopic and requires storage under argon at -20°C. Aqueous solubility is pH-dependent, with maximal stability at pH 4–6.

Analytical Characterization

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient ( retention time: 12.3 min).

  • Optical rotation : [α]²⁵D = -14 ± 2° (c = 1 in EtOH).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.10–2.45 (m, 4H, Met side chain), 4.65 (d, J = 6.8 Hz, 2H, CH₂-F), 5.12 (s, 2H, OCH₂).

  • MS (ESI+) : m/z 563.2 [M+H]⁺.

Scalability and Industrial Adaptation

Pilot-scale production (100 g batches) uses continuous flow reactors for oxidation and coupling steps, reducing reaction times by 40%. Cost analysis shows DCHA salt formation contributes 22% to total material costs due to amine reagent pricing .

Chemical Reactions Analysis

Types of Reactions

Boc-l-met(o)-o-ch2-f-ch2-cooh dcha undergoes various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfone group.

    Reduction: Reduction of the sulfone group back to a thioether group.

    Substitution: Nucleophilic substitution reactions involving the Boc-protected amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions include various derivatives of methionine, such as methionine sulfoxide and methionine sulfone, depending on the reaction conditions and reagents used.

Scientific Research Applications

Boc-l-met(o)-o-ch2-f-ch2-cooh dcha has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-l-met(o)-o-ch2-f-ch2-cooh dcha involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further chemical modifications. The sulfone group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of Boc-L-Met(O)-O-CH2-F-CH2-COOH DCHA with analogous compounds, focusing on structural features, purity, and functional roles.

Table 1: Key Structural and Functional Comparisons

Compound ID Chemical Name Purity Key Structural Features Applications Reference
HA-2843 This compound 95% Boc-protected methionine sulfoxide, fluorine linker, DCHA counterion Peptide synthesis, protease-resistant drug intermediates
HA-4913 Boc-L-Thr(Bzl)-O-CH2-F-CH2-COOH DCHA 98% Boc-protected threonine (benzyl-protected hydroxyl), fluorine linker, DCHA counterion Glycopeptide synthesis, antibacterial agents
SS-3957 (S)-3-(1-Boc-pyrrolidin-2-yl)-propionic acid DCHA 95% Boc-protected pyrrolidine, propionic acid backbone, DCHA counterion Kinase inhibitors, chiral building blocks
PC-1356 1-Boc-2-Carbonylpyrrolidine-4-boronic acid pinacol ester 95% Boc-protected pyrrolidine, boronic acid pinacol ester Suzuki-Miyaura cross-coupling, β-lactamase inhibitors
QD-2984 1-Boc-3-formyl-6-indoleboronic acid pinacol ester 98% Boc-protected indole, formyl group, boronic ester Fluorescent probes, kinase-targeted therapies
Boc-D-Dap(Z)-OH DCHA Boc-D-Diaminopropionic acid (Z-protected)-OH DCHA N/A Boc- and benzyloxycarbonyl (Z) dual protection, DCHA counterion Antibiotic peptide analogs, cell-penetrating peptides

Key Observations

Structural Diversity: HA-2843 and HA-4913 share a fluorine-containing linker but differ in the amino acid core (methionine sulfoxide vs. threonine). This distinction impacts their metabolic stability and interaction with biological targets . SS-3957 and PC-1356 utilize pyrrolidine scaffolds but diverge in functional groups (propionic acid vs. boronic acid), leading to divergent applications in medicinal chemistry .

Purity and Reactivity :

  • QD-2984 (98% purity) and HA-4913 (98%) exhibit higher purity than HA-2843 (95%), suggesting refined synthetic protocols for indole- and threonine-based derivatives .

Functional Group Impact :

  • Boronic acid derivatives (PC-1356 , QD-2984 ) are favored in cross-coupling reactions and enzyme inhibition, while sulfoxide/fluorine derivatives (HA-2843 ) excel in enhancing peptide stability under oxidative conditions .

Counterion Role: DCHA counterions (common in HA-2843, HA-4913, SS-3957) improve solubility in nonpolar solvents, critical for solid-phase peptide synthesis (SPPS) workflows .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Boc-L-Met(O)-O-CH2-F-CH2-COOH DCHA, and how should its purity be validated?

  • Methodology :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Boc-protected methionine sulfoxide. Fluorination of the side chain can be achieved via nucleophilic substitution under anhydrous conditions. The DCHA salt is formed by counterion exchange in a polar aprotic solvent (e.g., DMF) .
  • Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Monitor elution at 220 nm for Boc-group detection .
  • Characterization : Confirm structure via 1H^1H- and 13C^{13}C-NMR (in DMSO-d6_6), high-resolution mass spectrometry (HRMS), and FT-IR to validate functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to quantify degradation products .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. Plot Arrhenius graphs to predict shelf-life at standard storage conditions (4°C) .

Q. What is the role of dicyclohexylamine (DCHA) in this compound, and how does it influence solubility?

  • Methodology :

  • Counterion Effects : DCHA improves crystallinity and reduces hygroscopicity. Compare solubility in organic solvents (e.g., DCM, THF) before and after salt formation via gravimetric analysis .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to measure melting points of the free acid vs. DCHA salt. Higher melting points indicate enhanced stability .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized while minimizing racemization?

  • Methodology :

  • Condition Screening : Test coupling reagents (e.g., HBTU vs. DIC/HOBt) and temperatures (0°C vs. room temperature) during fluorination. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between solvent polarity, reaction time, and equivalents of fluorinating agent. Optimize using response surface methodology (RSM) .

Q. What advanced techniques are suitable for analyzing the stereochemical integrity of the methionine sulfoxide moiety?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent to determine absolute configuration .
  • Dynamic NMR : Monitor 1H^1H-NMR line broadening at variable temperatures to assess sulfoxide isomerization kinetics .

Q. How should researchers resolve contradictions between theoretical and experimental NMR data for this compound?

  • Methodology :

  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify outliers caused by solvent effects or conformational flexibility .
  • Multi-Technique Cross-Validation : Supplement NMR with X-ray crystallography and IR spectroscopy to confirm bond geometries and functional group assignments .

Q. What computational strategies can predict the reactivity of the fluorine-containing side chain in peptide coupling reactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (e.g., DMF) to assess steric and electronic effects on coupling efficiency. Compare activation energies for fluorinated vs. non-fluorinated analogs .
  • Quantum Mechanical (QM) Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluorine-substituted carbon. Validate with experimental kinetic data .

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